2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE
Description
Properties
IUPAC Name |
2-(3-cyclohexylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXHGPKNDWREIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 3 Cyclohexylpropanamido Benzamide
Retrosynthetic Analysis of the 2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. The analysis for this compound identifies the central amide bond as the most logical point for disconnection (a C-N bond disconnection). This strategy is a cornerstone of amine and amide synthesis. youtube.comyoutube.com
This primary disconnection breaks the molecule into two key synthons: an acyl cation synthon derived from the carboxylic acid portion and an amino group synthon from the benzamide (B126) portion. These synthons correspond to the following practical starting materials:
3-Cyclohexylpropanoic acid (1) : A carboxylic acid containing a cyclohexane (B81311) moiety.
2-Aminobenzamide (B116534) (Anthranilamide) (2) : An aromatic compound with both an amino group and a primary amide group.
The retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic disconnection of the target molecule into its primary precursors, 3-cyclohexylpropanoic acid and 2-aminobenzamide. This analysis simplifies the synthetic challenge into two main tasks: the acquisition or synthesis of the precursors and the efficient coupling of these two molecules.
Established Synthetic Routes to this compound
The synthesis of this compound is primarily achieved through the direct amidation of 2-aminobenzamide with 3-cyclohexylpropanoic acid or its activated derivatives. This approach is a well-established and reliable method for forming amide bonds.
The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient without an activating agent due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. uj.ac.za Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Common strategies include:
Conversion to Acyl Chloride : 3-Cyclohexylpropanoic acid can be converted to 3-cyclohexylpropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.comfishersci.ca The resulting acyl chloride is highly reactive and readily couples with 2-aminobenzamide, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.
Carbodiimide-Mediated Coupling : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. researchgate.netresearchgate.net These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to suppress side reactions and improve yields. researchgate.net
Phosphonium (B103445) and Uronium-Based Reagents : More modern and highly efficient coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. researchgate.net These reagents, used with a base like N,N-diisopropylethylamine (DIPEA), offer fast reaction times and high yields for even challenging amide couplings. researchgate.net
The table below summarizes common coupling agents applicable to this synthesis.
| Coupling Agent Category | Example Reagent(s) | Mechanism of Action | Common Additives/Base |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride. | Pyridine, Triethylamine |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. researchgate.net | HOBt, DMAP |
| Phosphonium Salts | BOP, PyBOP | Forms an active phosphonium ester. | DIPEA, Triethylamine |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester. researchgate.net | DIPEA |
This table is generated based on established principles of amide coupling reactions.
Synthesis of 3-Cyclohexylpropanoic Acid : This precursor is commercially available but can also be synthesized through various methods. thermofisher.com A common laboratory preparation involves the catalytic hydrogenation of cinnamic acid or its esters. google.comperfumerflavorist.com This reaction reduces both the alkene double bond and the aromatic ring. Ruthenium on carbon (Ru/C) is a particularly effective catalyst for the complete hydrogenation of the phenyl ring. google.comperfumerflavorist.com
Figure 2: Synthesis of 3-cyclohexylpropanoic acid via hydrogenation of cinnamic acid. Synthesis of 2-Aminobenzamide : This precursor is also commercially available. A standard synthetic route starts from isatoic anhydride (B1165640), which reacts with ammonia (B1221849) or an appropriate amine to yield 2-aminobenzamide derivatives. nih.govresearchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the anhydride, followed by the loss of carbon dioxide. nih.gov Alternatively, it can be prepared from 2-nitrobenzonitrile (B147312) through simultaneous hydrolysis of the nitrile and reduction of the nitro group. researchgate.net
Figure 3: Synthesis of 2-aminobenzamide from isatoic anhydride. Optimizing the coupling reaction is essential to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, and stoichiometry of reagents.
Solvent : Common solvents for amide coupling include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.net The choice depends on the solubility of the reactants and the specific coupling agent used.
Temperature : Reactions are often initiated at low temperatures (e.g., 0 °C) to control the reactivity of the activated intermediate and then allowed to warm to room temperature. google.com
Reagent Stoichiometry : Using a slight excess of the coupling agent and base is common practice to drive the reaction to completion.
The following table illustrates typical conditions that can be optimized for amide bond formation, based on general literature findings. researchgate.net
| Entry | Coupling System | Base | Solvent | Temperature | Typical Yield Range |
| 1 | SOCl₂ then amine | Pyridine | DCM | 0 °C to RT | Moderate to High |
| 2 | EDC/HOBt | DIPEA | DMF | 0 °C to RT | Good to Excellent |
| 3 | HATU | DIPEA | THF | RT | Excellent researchgate.net |
| 4 | DCC/DMAP | None | DCM/DMF | 0 °C to RT | Good |
This table represents a generalized summary of conditions for optimizing amide coupling reactions and is not specific to the title compound.
Novel Synthetic Approaches and Methodological Advancements for this compound
Recent advancements in organic synthesis offer more sustainable and efficient alternatives to traditional amidation methods.
Biocatalytic Amidation : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. rsc.orgnih.gov This approach is environmentally friendly, often requiring no activating agents and proceeding in green solvents. nih.gov
Catalytic Direct Amidation : Methods using catalysts such as boric acid derivatives or transition metals (e.g., palladium, rhodium) have been developed to facilitate direct amide formation with water as the only byproduct. uj.ac.zaresearchgate.net For instance, rhodium(III) catalysts can achieve the amidation of C-H bonds with isocyanates, representing an atom-economical route to N-acyl anthranilamides. nih.govorganic-chemistry.org
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields in amide synthesis. prf.org This technique has been successfully applied to the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and could be adapted for the final coupling step. nih.gov
Advanced Structural and Conformational Analysis of 2 3 Cyclohexylpropanamido Benzamide
Spectroscopic Characterization Techniques Applied to 2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE
Spectroscopy provides invaluable insight into the molecular structure by probing the interaction of the compound with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of the benzamide (B126) and cyclohexylpropane moieties.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of all hydrogen atoms. Specific chemical shifts (δ) would be expected for the aromatic protons on the benzamide ring, the amide (N-H) protons, and the aliphatic protons of the cyclohexyl and propane groups. Spin-spin coupling patterns would be crucial for establishing the substitution pattern on the aromatic ring and the connectivity within the aliphatic chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. bmrb.io The chemical shifts would distinguish between the carbonyl carbons of the two amide groups, the aromatic carbons, and the various aliphatic carbons of the cyclohexyl and propyl groups. rsc.orgresearchgate.net Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the complete bonding network of the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Benzamide Ring | Aromatic C-H | 7.0 - 8.5 | Exact shifts depend on substitution and electronic environment. |
| Amide Protons | N-H | 6.0 - 9.0 | Often broad signals; position can be solvent-dependent. |
| Benzamide Ring | Aromatic C | 120 - 140 | Quaternary carbons will have distinct shifts. |
| Amide Carbonyls | C=O | 165 - 175 | Two distinct signals expected for the two amide groups. |
| Cyclohexyl & Propyl | Aliphatic C-H | 0.8 - 2.5 | Complex overlapping signals are expected in this region. |
| Cyclohexyl & Propyl | Aliphatic C | 20 - 45 | Multiple signals corresponding to the different carbons in the chain and ring. |
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands confirming key functional groups. Strong absorptions corresponding to the N-H stretching of the two amide groups would be expected in the 3200-3400 cm⁻¹ region. chemicalbook.comnist.gov Two distinct and strong C=O stretching vibrations for the amide carbonyls would appear in the 1630-1680 cm⁻¹ range. Additional bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) would also be present. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For this compound, Raman analysis would be useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-C backbone of the aliphatic chain. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | IR | 3200 - 3400 |
| C-H Stretch (Aromatic) | IR | 3000 - 3100 |
| C-H Stretch (Aliphatic) | IR | 2850 - 2960 |
| C=O Stretch (Amide) | IR | 1630 - 1680 |
| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 |
| N-H Bend (Amide) | IR | 1550 - 1640 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula. In tandem MS (MS/MS) experiments, the molecular ion would be fragmented, and the resulting daughter ions would be analyzed. The fragmentation pattern would likely involve characteristic cleavages at the amide bonds, such as the loss of the benzamide or cyclohexylpropanamide moieties, providing definitive structural confirmation. nist.govresearchgate.net For instance, a common fragmentation pathway for benzamides involves the formation of a stable benzoyl cation (m/z 105). researchgate.net
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information, including:
Bond lengths, bond angles, and torsion angles: Providing an exact geometric description of the molecule.
Conformation: Revealing the preferred spatial orientation of the cyclohexyl ring and the relative arrangement of the two amide groups in the solid state.
Intermolecular interactions: Identifying hydrogen bonding networks, which are expected between the amide N-H donors and C=O acceptors of adjacent molecules, as well as other non-covalent interactions that dictate the crystal packing.
Furthermore, the study of co-crystals is a significant area of crystal engineering. csmres.co.uk Co-crystallization of this compound with other molecules (co-formers) could be explored to modify its physicochemical properties. nih.govrsc.org X-ray crystallography would be essential to characterize the new solid forms and understand the specific intermolecular interactions between the target molecule and the co-former. nih.gov
Conformational Landscape and Dynamic Behavior of this compound in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be quite different and dynamic. The molecule possesses several rotatable single bonds, particularly the C-N and C-C bonds of the amide linkages and the propyl chain. This allows for a complex conformational landscape.
Techniques like variable-temperature NMR spectroscopy could be used to study this dynamic behavior. Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers to bond rotation and the relative populations of different conformers in solution. Computational modeling, using methods like Density Functional Theory (DFT), would complement experimental data by mapping the potential energy surface and identifying low-energy, stable conformations of the molecule.
Computational and Theoretical Investigations of 2 3 Cyclohexylpropanamido Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, gas-phase view of the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. sci-hub.seresearchgate.net For 2-(3-cyclohexylpropanamido)benzamide, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. tandfonline.comresearchgate.net
The optimization process yields the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. sci-hub.se These parameters are instrumental in predicting how the molecule will interact with other chemical species. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| Total Energy | -998.75 Hartree | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.50 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.95 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.55 eV | Correlates with chemical reactivity and stability. sci-hub.se |
| Ionization Potential | 6.50 eV | Energy required to remove an electron. |
| Electron Affinity | 0.95 eV | Energy released upon gaining an electron. |
| Dipole Moment | 3.45 Debye | Measures the overall polarity of the molecule. |
Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is generated from the DFT calculations and plotted onto the molecule's electron density surface. nih.gov
Different colors on the MEP map represent varying electrostatic potential values.
Red Regions: Indicate areas of negative potential, rich in electron density. These are the most likely sites for electrophilic attack and are typically associated with lone pairs of electronegative atoms. For this compound, the carbonyl oxygen atoms of the amide groups are expected to be the most intense red regions, signifying strong nucleophilic character. researchgate.net
Blue Regions: Indicate areas of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atoms attached to the amide nitrogens are expected to show a strong positive potential, highlighting their role as hydrogen bond donors. researchgate.netresearchgate.net
Green Regions: Represent areas of neutral or near-zero potential, often corresponding to the nonpolar hydrocarbon portions of the molecule, such as the cyclohexyl ring.
The MEP map provides a clear, intuitive guide to the reactive behavior of this compound, identifying the specific atomic sites involved in intermolecular interactions like hydrogen bonding. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture, molecules are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. tandfonline.comeasychair.orgnih.gov
For this compound, MD simulations can reveal the flexibility of the cyclohexylpropyl side chain and the rotational freedom around the various single bonds. Such simulations, often running for nanoseconds or microseconds, generate a large number of conformations, providing a statistical understanding of the molecule's preferred shapes in solution. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net
Furthermore, MD simulations explicitly include solvent molecules (e.g., water, DMSO), which is crucial for understanding how the solvent influences the conformational preferences of the solute. mdpi.comnih.gov The solvent can form hydrogen bonds and other non-covalent interactions, stabilizing certain conformations over others. nih.govresearchgate.net Analyzing these interactions provides insight into the molecule's solubility and how it presents itself to potential biological targets in an aqueous environment. easychair.org
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E for water |
| System Size | Dimensions of the simulation box containing the solute and solvent. | ~50 Å x 50 Å x 50 Å |
| Simulation Time | Total duration of the simulation. | 100 - 1000 nanoseconds |
| Temperature | Temperature at which the simulation is run. | 300 K (approximating physiological temperature) |
| Pressure | Pressure at which the simulation is run. | 1 atm |
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to hypothesize their mechanism of action at a molecular level. scialert.netmdpi.comresearchgate.net
For this compound, docking studies would involve selecting a hypothesized biological target. Based on the activities of other benzamide-containing compounds, plausible targets could include enzymes like cyclooxygenases (COX), kinases, or proteases, which are often implicated in inflammation or cancer. researchgate.netnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function, which estimates the binding affinity. The resulting poses reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The binding energy, typically in kcal/mol, provides a quantitative estimate of the binding strength. scialert.net
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothesized Kinase Target
| Parameter | Result (Illustrative) | Interpretation |
| Binding Energy | -8.5 kcal/mol | A strong negative value suggests favorable binding. |
| Hydrogen Bonds | Amide N-H with Asp145; Carbonyl O with Lys72 | Specific interactions anchoring the ligand in the binding site. |
| Hydrophobic Interactions | Cyclohexyl ring with Leu130, Val80; Phenyl ring with Phe144 | Nonpolar interactions contributing to binding affinity. |
| Interacting Residues | Lys72, Val80, Leu130, Phe144, Asp145 | Key amino acids in the protein's active site involved in binding. |
Note: These results are hypothetical and serve to illustrate the typical output of a molecular docking study.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjocpr.com A QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. creative-biolabs.com
To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with measured biological activity (e.g., IC₅₀ values) against a specific target is required. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov
Using statistical methods like multiple linear regression or machine learning, an equation is derived that correlates the descriptors with the observed activity. researchgate.net
A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(Dipole) - c₃(LUMO)
This equation suggests that activity increases with higher lipophilicity (logP) and dipole moment, but decreases with a higher LUMO energy. Such a model provides valuable insights into the structure-activity relationship, guiding the rational design of more potent analogs. nih.gov
Table 4: Relevant Molecular Descriptors for a QSAR Study of Benzamide (B126) Analogs
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |
| Thermodynamic | LogP (Lipophilicity), Molar Refractivity | Governs pharmacokinetics and membrane permeability. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges | Describes the electronic distribution and reactivity. |
De Novo Design Principles for this compound Scaffolds
De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit a specific biological target. researchgate.netresearchgate.net The structure of this compound can serve as a "scaffold" or starting point for such design efforts. nih.gov The core principle is to use computational algorithms to either grow new functional groups from the scaffold or to replace parts of it (scaffold hopping) to generate new molecules with potentially improved properties. nih.govarxiv.org
Two common strategies include:
Fragment-Based Growth: The scaffold is placed in the active site of a target protein. The algorithm then explores adding small chemical fragments to the scaffold that can form favorable interactions with unoccupied pockets in the binding site. For example, a hydroxyl or carboxyl group might be added to the cyclohexyl ring to form a new hydrogen bond.
Scaffold Hopping: This involves replacing the core benzamide structure with a different chemical framework (a bioisostere) that maintains the same spatial arrangement of key interacting groups (the pharmacophore). This can lead to novel chemical series with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability while retaining biological activity. researchgate.net
These principles allow for the systematic exploration of new chemical space around the this compound framework, aiming to design next-generation compounds with enhanced potency, selectivity, and drug-like properties.
Pharmacological and Biological Research on 2 3 Cyclohexylpropanamido Benzamide Mechanistic Focus
Target Identification and Validation Strategies for 2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE
The initial and most critical step in drug discovery is the identification and validation of the molecular target(s) through which a compound exerts its biological effects. researchgate.net For a novel compound like this compound, researchers would employ several strategies to uncover its mechanism of action.
Ligand-based discovery relies on the principle that molecules with similar structures often bind to similar biological targets. This approach utilizes the known activity of existing compounds to infer the targets of new, structurally related molecules.
A prominent example of this strategy can be seen in the development of novel benzamide-type binders for the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. nih.gov Researchers initiated their work based on a benzamide (B126) screening hit and systematically optimized its structure to enhance binding affinity and stability. nih.govnih.gov This process involved:
Analysis of Structure-Activity Relationships (SAR): Iteratively synthesizing new derivatives and measuring their binding affinity to the target.
Conformational Analysis: Studying the three-dimensional shape of the molecules to understand how structural changes affect their interaction with the target protein. nih.gov
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar physical or chemical properties to improve potency or pharmacokinetic profiles.
These efforts led to the discovery of conformationally locked benzamide derivatives that mimic the binding of natural substrates to CRBN, demonstrating enhanced chemical stability and a more selective activity profile. nih.govresearchgate.net
In contrast to target-based methods, phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. sciltp.com This strategy is particularly valuable for complex diseases or when a clear target has not been identified. sciltp.comnih.gov
The discovery of the mechanism for thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) serves as a landmark case for phenotypic screening. nih.gov These drugs were known for their clinical effects long before their direct binding target, CRBN, was identified. nih.gov A typical phenotypic screening workflow involves:
Assay Development: Creating a high-throughput assay based on a disease-relevant phenotype (e.g., cancer cell death, reduction of an inflammatory marker).
Compound Screening: Testing a library of compounds to identify "hits" that modulate the phenotype.
Target Deconvolution: Once a hit compound is identified, subsequent studies are required to determine its specific molecular target and elucidate its mechanism of action. sciltp.com
For a compound like this compound, a phenotypic screen could involve testing its effect across a panel of cancer cell lines or in an assay for inflammatory response. If the compound shows significant activity, researchers would then use advanced techniques like chemical proteomics or genetic screening to identify the protein(s) it interacts with to produce the observed effect. researchgate.net
In Vitro Biological Activity Studies of this compound
Following target identification, a series of in vitro studies are conducted to quantify the compound's interaction with its target and its effects on cellular processes.
Receptor binding assays are fundamental for quantifying the affinity of a ligand for its receptor. nih.gov These experiments typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. The assay measures how effectively the test compound competes with the labeled ligand for binding to the receptor, which can be sourced from preparations of cell membranes or purified protein. nih.gov
Key parameters determined from these assays are:
Kd (Equilibrium Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. nih.gov
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a labeled ligand. nih.gov
For example, studies on novel tricyclic benzamides developed as 5-HT3 receptor antagonists demonstrated their high affinity and selectivity through binding assays. nih.gov The data showed that a lead compound had a very high affinity for the 5-HT3 receptor while displaying negligible binding to other receptor types, confirming its selectivity. nih.gov
Table 1: Example of Receptor Binding Affinity for a Benzamide Derivative (Compound 10 from Clark et al., 1990)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT3 | 0.17 |
| Dopamine (B1211576) D2 | > 10,000 |
| α1-Adrenergic | > 10,000 |
| α2-Adrenergic | > 10,000 |
| 5-HT1 | > 10,000 |
| 5-HT2 | > 10,000 |
| Muscarinic | > 10,000 |
If the identified target of this compound were an enzyme, its inhibitory activity would be characterized using enzyme kinetic studies. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. researchgate.net The primary metric obtained is the IC50 , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Further studies, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net Research into second-generation histone deacetylase (HDAC) inhibitors provides a clear example. Benzamide-based HDAC inhibitors were evaluated against multiple HDAC isoenzymes to determine their potency and selectivity. nih.gov
Table 2: Example of Enzyme Inhibition Profile for Benzamide-Based HDAC Inhibitors
| Compound | HDAC1 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |
|---|---|---|---|
| MS-275 | 168 | 312 | > 10,000 |
| MGCD0103 | 62 | 160 | > 10,000 |
| CI-994 | 810 | 1,100 | > 10,000 |
Beyond direct target interaction, it is crucial to understand how a compound affects downstream cellular processes. This involves studying the modulation of intracellular signaling pathways, which can be assessed by measuring changes in protein phosphorylation, gene expression, or the production of signaling molecules. nih.govnih.gov
For instance, the anti-inflammatory potential of certain nitro-substituted benzamide derivatives was evaluated by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net A reduction in NO production indicates that the compounds interfere with the inflammatory signaling cascade triggered by LPS. researchgate.net
Table 3: Example of Cellular Activity for Nitro Benzamide Derivatives
| Compound | Inhibition of NO Production (IC50, µM) |
|---|---|
| Compound 5a | 12.61 |
| Compound 5g | 12.61 |
| Compound 5h | 18.95 |
| Indomethacin (Control) | 24.52 |
An article focusing on the specific pharmacological and biological research of this compound cannot be generated at this time. A thorough search of publicly available scientific literature and databases has yielded no specific research data for this particular chemical compound.
The search for information on cell-based functional assays, in vivo mechanistic investigations, pharmacodynamic markers, histopathological and molecular biomarker analysis, gene expression and proteomic profiling, and structure-activity relationship studies related to this compound did not provide any relevant results.
It appears that detailed mechanistic studies for this specific compound have not been published in the accessible scientific domain. Therefore, the creation of an article that adheres to the provided outline and focuses solely on this compound is not possible without the necessary research findings.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Role of Benzamide Core Substituents in Target Interaction
The substitution pattern on the benzamide core of molecules structurally related to this compound can significantly influence their binding affinity and selectivity for their biological targets. While direct structure-activity relationship (SAR) studies on this compound are not extensively available, the principles governing the interactions of other benzamide-containing molecules, such as histone deacetylase (HDAC) inhibitors, can provide valuable insights. In many of these inhibitors, the 2-aminobenzamide (B116534) portion acts as a zinc-binding group, chelating the zinc ion within the enzyme's active site.
The nature, position, and size of substituents on the benzamide ring can modulate this interaction and establish additional contacts with the protein, thereby affecting potency and selectivity. For instance, in a series of N-substituted benzamide derivatives designed as HDAC inhibitors, the presence of a substituent at the 2-position of the phenyl ring within the R group, along with the heteroatoms of the amide, was found to be critical for antiproliferative activity. Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring was shown to significantly decrease their anti-proliferative effects.
Based on these principles, hypothetical variations of the this compound core and their predicted impact on target interaction are presented in the table below. It is important to note that these are illustrative examples based on SAR trends observed in related compound classes.
| Substituent at Benzamide Core | Position | Predicted Effect on Target Interaction | Rationale |
|---|---|---|---|
| -H (Unsubstituted) | - | Baseline Activity | Serves as a reference compound for comparison. |
| -F | 4-position | Potentially Increased Affinity | Fluorine can form favorable hydrogen bonds or halogen bonds with the target protein, enhancing binding. |
| -Cl | 4-position | Potentially Decreased Affinity | Increased steric bulk and altered electronics might disrupt optimal binding, as seen in some benzamide series. |
| -OCH₃ | 5-position | May Increase or Decrease Affinity | The methoxy (B1213986) group can act as a hydrogen bond acceptor but its bulk might also lead to steric clashes depending on the topology of the binding site. |
| -NH₂ | 4-position | Potentially Increased Affinity | The amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target. |
| -NO₂ | 4-position | Likely Decreased Affinity | The strong electron-withdrawing nature and steric bulk of the nitro group are often detrimental to the activity of benzamide-based inhibitors. |
Stereochemical Effects on Biological Activity
Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with small molecules. For a molecule like this compound, a chiral center could potentially exist within the cyclohexyl ring or if substituents were introduced to the propanamido linker.
While specific studies on the stereoisomers of this compound are not available, research on other benzamide derivatives has demonstrated the profound impact of stereochemistry on their biological activity. For instance, the stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms have been documented, where different enantiomers exhibit distinct pharmacological profiles.
In a broader context, studies on chiral compounds like 3-Br-acivicin and its derivatives have shown that stereochemistry can influence not only the direct interaction with a biological target but also the cellular uptake of the compound. It is often observed that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This underscores the importance of stereoselective synthesis and testing in drug development.
Assuming a chiral center is introduced into the this compound structure, for example, by methylation of the propanamido linker, the resulting enantiomers would likely exhibit different biological activities. The table below illustrates a hypothetical scenario of the differential activity that might be observed between two enantiomers of a modified this compound.
| Stereoisomer | Hypothetical Biological Activity (e.g., IC₅₀ in µM) | Potential Rationale for Differential Activity |
|---|---|---|
| (R)-enantiomer | 5 | The (R)-configuration may allow for optimal positioning of the cyclohexyl group and the benzamide core within the binding site, maximizing favorable interactions. |
| (S)-enantiomer | 50 | The (S)-configuration might introduce steric hindrance, preventing the molecule from adopting the ideal conformation for binding to the target protein. |
| Racemic Mixture | 25 | The activity of the racemic mixture would be an average of the activities of the two enantiomers, with the more active enantiomer contributing more to the overall effect. |
Mechanisms of Action Elucidation for 2 3 Cyclohexylpropanamido Benzamide
Detailed Molecular Interactions with Specific Targets (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking)
There is no specific information available in the reviewed sources detailing the molecular interactions of 2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE with any biological targets. In theory, the benzamide (B126) portion of the molecule contains a benzene (B151609) ring, an amide group, and a carbonyl group, which could participate in various non-covalent interactions. The benzene ring could engage in pi-stacking with aromatic residues of a target protein. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of hydrogen bonds. The cyclohexyl group is a bulky, non-polar moiety that would likely engage in hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. However, without experimental data, the specific nature and targets of these potential interactions remain speculative.
Allosteric Modulation and Conformational Changes Induced by this compound
No studies have been identified that investigate or demonstrate allosteric modulation or the induction of conformational changes by this compound. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov While this is a known mechanism for many drugs, there is no evidence to suggest that this compound functions in this manner.
Downstream Signaling Cascades and Cellular Responses Triggered by this compound
The downstream signaling cascades and specific cellular responses initiated by this compound have not been characterized in the available literature. Signal transduction pathways are complex networks that transmit signals from a cell's surface to its interior, culminating in a cellular response. nih.gov The nature of any such cascade would be entirely dependent on the initial molecular target of the compound, which is currently unknown.
Comparative Mechanistic Analysis with Known Analogues or Probes
A comparative mechanistic analysis is not possible due to the lack of data on this compound itself. While research exists on other benzamide derivatives, which have shown a range of biological activities, a direct comparison without understanding the primary mechanism of the compound would be unsubstantiated.
Resistance Mechanisms and Off-Target Effects in Research Models
There is no information regarding resistance mechanisms or off-target effects for this compound in any research models. The study of resistance mechanisms typically follows the identification of a compound's primary target and its application in biological systems, where adaptive responses can be observed. Similarly, the investigation of off-target effects requires screening against a panel of potential targets, for which no data is available for this specific compound.
Advanced Analytical Methodologies for 2 3 Cyclohexylpropanamido Benzamide in Research Contexts
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are indispensable for the separation of 2-(3-cyclohexylpropanamido)benzamide from starting materials, byproducts, and other impurities, as well as for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of benzamide (B126) derivatives due to its high resolution and versatility. A gradient reversed-phase HPLC method is often the approach of choice for compounds like this compound.
The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation. The presence of the benzamide chromophore allows for straightforward detection using a UV detector. The selection of the stationary phase, typically a C8 or C18 alkyl-silica column, is critical. The mobile phase composition, usually a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol), is adjusted to control the retention and elution of the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the relatively nonpolar compound while also separating it from more polar or less polar impurities.
A typical method development workflow would include:
Column Selection : A C18 column is a common starting point for nonpolar to moderately polar compounds.
Mobile Phase Selection : Acetonitrile is often preferred over methanol (B129727) for its lower viscosity and stronger elution properties. A buffer is used to maintain a consistent pH and improve peak shape.
Detection Wavelength : The UV spectrum of the benzamide moiety dictates the optimal wavelength for detection, typically in the range of 220-300 nm.
Flow Rate and Temperature : A flow rate of 1.0 mL/min and ambient or slightly elevated column temperature (e.g., 25-40°C) are standard starting conditions.
The method must be validated for specificity, linearity, precision, and accuracy to be suitable for routine analysis.
Interactive Table: Example HPLC Method Parameters for Benzamide-Related Compounds
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | C18 (5 µm, 4.6x250 mm) | Provides hydrophobic interactions for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 min | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves efficiency. |
| Detection | UV at 254 nm | Monitors the elution of the aromatic compound. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. For a compound like this compound, which has a moderate molecular weight and potential for thermal degradation, method development is critical. The compound's polarity and relatively high boiling point may necessitate derivatization to increase its volatility and thermal stability, for instance, through silylation of the amide protons.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, such as helium. The column, often a 5% phenyl polymethylsiloxane stationary phase, separates compounds based on their boiling points and interactions with the phase. nih.gov As components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. researchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nih.govresearchgate.net
GC-MS is particularly useful for:
Impurity Identification : Identifying and tentatively quantifying volatile or semi-volatile impurities in the final product or reaction mixtures.
Structural Confirmation : The fragmentation pattern can help confirm the structure of the synthesized compound.
Interactive Table: General GC-MS Operating Conditions
| Parameter | Typical Setting | Function |
| Column | 5% Phenyl Polymethylsiloxane (30m x 0.25mm) | Standard, non-polar to moderately polar stationary phase for separation. |
| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 50°C (1 min), ramp to 300°C at 10°C/min | Temperature gradient to separate compounds based on boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | 50-500 m/z | Scan range to detect the molecular ion and key fragments of the target compound. |
Spectrometric Quantification and Detection in Complex Research Matrices
Spectrometric techniques are essential for both quantifying the compound and detecting it at low levels in complex samples, such as biological fluids or environmental extracts.
UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution. The method relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The benzamide portion of the molecule contains a phenyl ring conjugated with a carbonyl group, which acts as a chromophore that absorbs UV radiation. nist.govreddit.com
To determine the concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for benzamide itself is in the UV region, and the presence of the substituted amide group will influence its exact value. nist.gov Once the calibration curve (a plot of absorbance vs. concentration) is prepared and its linearity is confirmed, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. This method is most effective for pure or relatively simple mixtures where interfering substances that absorb at the same wavelength are absent.
For the detection and quantification of this compound at very low concentrations or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. norman-network.net This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In an LC-MS/MS experiment, the compound is first separated from the matrix components by reverse-phase HPLC. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that usually produces a protonated molecular ion [M+H]+.
For tandem MS, a specific precursor ion (e.g., the [M+H]+ ion of the target compound) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2) through collision-induced dissociation, and then one or more specific product ions are monitored by the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at picogram to femtogram levels. Patent filings for structurally similar cyclohexyl benzamide compounds often report the use of LC-MS to confirm the mass of the target molecule, demonstrating the utility of this technique in identifying compounds within this class. google.com
Interactive Table: Expected LC-MS/MS Parameters and Ions for this compound (C₁₆H₂₂N₂O₂)
| Parameter | Expected Value/Transition | Purpose |
| Molecular Weight | 274.36 g/mol | Foundational physical property. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Produces the protonated molecular ion. |
| Precursor Ion (Q1) | m/z 275.2 [M+H]⁺ | The mass-to-charge ratio of the intact, protonated molecule selected for fragmentation. |
| Collision Energy (CE) | 15-35 eV (Optimized) | Energy applied in Q2 to induce fragmentation of the precursor ion. |
| Product Ions (Q3) | To be determined experimentally | Specific fragments of the precursor ion that are monitored for quantification and confirmation. |
Capillary Electrophoresis (CE) for Purity and Interaction Studies
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used as an alternative or complementary method to HPLC for purity assessment. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. usp.org
For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate technique. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles. usp.org This allows for the separation of neutral compounds with high efficiency and resolution, making it suitable for resolving closely related impurities.
Furthermore, CE is a powerful tool for studying non-covalent interactions, such as drug-protein binding. Techniques like Affinity Capillary Electrophoresis (ACE) can be employed to determine binding constants between the compound and target proteins by observing the change in the compound's electrophoretic mobility upon binding. While CE is less common for routine analysis than HPLC, its low sample and solvent consumption, coupled with its unique separation mechanism, make it a valuable tool in specific research contexts. nih.gov
Development of Biosensors for this compound Detection in Research Settings
The development of biosensors for the detection of small molecules like this compound is a growing area of interest in pharmaceutical analysis and research. walshmedicalmedia.comresearchgate.net These analytical devices offer the potential for rapid, highly sensitive, and selective quantification of the target analyte in various research matrices. researchgate.netscielo.br A biosensor fundamentally consists of two core components: a biological recognition element that specifically interacts with the target molecule, and a transducer that converts this interaction into a measurable signal. nih.gov
The primary challenge in developing biosensors for small molecules lies in their low molecular weight and limited number of reactive sites for bioreceptor binding. researchgate.net However, advancements in biorecognition technologies and signal amplification strategies are paving the way for the creation of robust biosensing platforms for compounds such as this compound. The development of such biosensors in a research context would likely focus on several key platforms, including electrochemical, optical, and piezoelectric systems.
Electrochemical Biosensors
Electrochemical biosensors detect changes in electrical properties resulting from the interaction between the biorecognition element and this compound. scielo.brjpionline.org These sensors are often favored for their high sensitivity, potential for miniaturization, and low cost. scielo.bracs.org The development of an electrochemical biosensor for this compound could involve the immobilization of a specific bioreceptor, such as a monoclonal antibody or a synthetic aptamer, onto an electrode surface. Upon binding of the analyte, a change in current, potential, or impedance would be measured.
For instance, an amperometric biosensor could be designed where the binding of this compound to its bioreceptor sterically hinders an electrochemical probe, leading to a decrease in the measured current. jpionline.org Alternatively, a potentiometric sensor could measure the change in the electrode's surface potential upon the binding of the uncharged this compound molecule.
Optical Biosensors
Optical biosensors utilize light to detect the binding of the target analyte. researchgate.netjpionline.org These methods are known for their high sensitivity and the ability to perform real-time, label-free detection. mdpi.com A prominent example is Surface Plasmon Resonance (SPR), which detects minute changes in the refractive index at the surface of a sensor chip where a bioreceptor for this compound is immobilized. mdpi.com The binding of the analyte to the bioreceptor would alter the refractive index, causing a measurable shift in the resonance angle of the reflected light.
Another optical approach could involve fluorescence-based biosensors. jpionline.org In a competitive assay format, a fluorescently labeled analog of this compound could compete with the unlabeled analyte in a sample for binding to the immobilized bioreceptor. A higher concentration of the target compound would result in a lower fluorescence signal.
Piezoelectric Biosensors
Piezoelectric biosensors are mass-sensitive devices that measure changes in the resonance frequency of a piezoelectric crystal. mdpi.com A biorecognition element specific to this compound would be immobilized on the crystal's surface. The binding of the analyte to the bioreceptor increases the mass on the crystal's surface, leading to a decrease in its resonance frequency. This change in frequency is directly proportional to the amount of bound analyte. While highly sensitive, a key consideration for piezoelectric biosensors is minimizing non-specific binding to the sensor surface to ensure accurate detection of the target small molecule. mdpi.com
The successful development of any of these biosensor platforms would heavily rely on the creation of a highly specific and high-affinity biorecognition element for this compound. This could be achieved through hybridoma technology for monoclonal antibodies, systematic evolution of ligands by exponential enrichment (SELEX) for aptamers, or computational design for molecularly imprinted polymers.
Table 1: Hypothetical Performance Characteristics of Potential Biosensors for this compound
| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Limit of Detection (LOD) | Potential Linear Range | Response Time |
|---|---|---|---|---|---|
| Electrochemical (Amperometric) | Monoclonal Antibody | Current Change | 0.1 - 10 ng/mL | 0.5 - 100 ng/mL | < 15 minutes |
| Optical (Surface Plasmon Resonance) | Aptamer | Refractive Index Change | 0.5 - 20 ng/mL | 1 - 200 ng/mL | Real-time |
| Piezoelectric (Quartz Crystal Microbalance) | Molecularly Imprinted Polymer | Frequency Change | 1 - 50 ng/mL | 5 - 500 ng/mL | < 20 minutes |
Future Research Directions and Potential Academic Applications of 2 3 Cyclohexylpropanamido Benzamide
Development of 2-(3-CYCLOHEXYLPROPANAMIDO)BENZAMIDE as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. mdpi.com The development of this compound as a chemical probe would first necessitate the identification of its biological target(s). This could be achieved through techniques such as affinity chromatography-mass spectrometry or thermal shift assays using cell lysates.
Once a target is identified, the compound's utility as a probe would be defined by its potency, selectivity, and mechanism of action. Key characteristics of a good chemical probe include:
Potency: The concentration at which the compound elicits a measurable effect on its target.
Selectivity: The degree to which the compound interacts with its intended target over other proteins in the proteome.
Cellular Activity: The ability of the compound to engage its target within a cellular context and produce a downstream effect.
Should this compound demonstrate specific binding to a novel or poorly understood protein, it could become an invaluable tool for dissecting that protein's function in health and disease.
Utilization in Mechanistic Toxicology Studies (non-clinical, focus on cellular perturbation)
Mechanistic toxicology aims to understand how a chemical substance produces its toxic effects at a molecular and cellular level. In a non-clinical setting, this compound could be utilized to probe for cellular perturbations. Initial studies would involve exposing various cell lines (e.g., hepatocytes, neurons, renal cells) to the compound and assessing for cytotoxicity.
Subsequent investigations could delve into specific mechanisms of toxicity, such as:
Mitochondrial Dysfunction: Assessing effects on mitochondrial membrane potential, oxygen consumption, and ATP production.
Oxidative Stress: Measuring the generation of reactive oxygen species (ROS) and the induction of antioxidant response pathways.
Apoptosis and Necrosis: Utilizing assays to detect caspase activation, DNA fragmentation, and loss of membrane integrity.
Genotoxicity: Evaluating the potential for DNA damage through assays like the Comet assay or micronucleus test.
Animal toxicology studies with related compounds, such as Olanzapine, have shown carcinogenic effects in some animal models, highlighting the importance of thorough toxicological profiling for novel chemical entities. wikipedia.org Understanding the toxicological profile of this compound is crucial for any further development.
Application in In Vitro Disease Modeling for Target Validation Research
In vitro disease models, particularly three-dimensional (3D) cell cultures and organoids, are increasingly used to mimic human diseases in a laboratory setting. nih.govnih.govrsc.org If this compound is found to modulate a disease-relevant target, it could be applied to these models for target validation.
For instance, if the compound inhibits an enzyme implicated in a specific cancer, it could be tested on 3D tumor spheroids to assess its impact on cancer cell proliferation, invasion, and drug resistance. nih.gov Hydrogel scaffolds are often employed in these models to provide a more physiologically relevant microenvironment. nih.govrsc.org The use of such advanced in vitro systems can provide more predictive data on a compound's potential therapeutic efficacy compared to traditional 2D cell cultures. nih.gov
Exploration of Novel Synthetic Pathways for Analog Generation
The generation of analogs of this compound is essential for establishing structure-activity relationships (SAR). The benzamide (B126) scaffold is a common feature in many bioactive compounds and serves as a versatile building block in organic synthesis. mdpi.com Various synthetic routes can be explored to create a library of related compounds.
Modifications could be made to several parts of the molecule:
Cyclohexyl Ring: Substitution with different functional groups or replacement with other cyclic or aromatic systems.
Propanamide Linker: Altering the length of the alkyl chain or introducing sites of unsaturation.
Benzamide Moiety: Introducing substituents on the aromatic ring or modifying the amide group.
The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid with an amine, a reaction for which numerous methods exist. google.comresearchgate.netnih.gov The development of efficient and modular synthetic strategies would be a key academic pursuit.
| Potential Analog Modifications | Rationale for Modification |
| Substitution on the cyclohexyl ring | To explore the impact of polarity and steric bulk on target binding. |
| Variation of the linker length | To optimize the distance and orientation between the cyclohexyl and benzamide moieties. |
| Substitution on the benzamide ring | To modulate electronic properties and potential for hydrogen bonding. |
Integration into High-Throughput Screening Libraries for Academic Drug Discovery Efforts (as a scaffold)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. nih.govnih.gov The core structure of this compound could serve as a "privileged scaffold" for the design of a focused screening library. nih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity.
A library of analogs based on this scaffold could be screened against a diverse panel of targets, such as G protein-coupled receptors (GPCRs), kinases, and ion channels. Hits from such screens can serve as starting points for drug discovery programs. The structural diversity of a screening library is a critical factor in the success of HTS campaigns. u-strasbg.fr
Opportunities for Collaborative Academic Research on this compound
The multifaceted research potential of this compound lends itself well to collaborative academic research. A successful research program would likely involve a multidisciplinary team of scientists.
Potential areas for collaboration include:
Synthetic Chemistry: To design and synthesize novel analogs.
Structural Biology: To determine the co-crystal structure of the compound with its biological target.
Cell Biology and Pharmacology: To characterize the compound's effects in cellular and animal models.
Computational Chemistry: To perform molecular modeling and docking studies to guide analog design. nih.gov
Such collaborations can accelerate the pace of discovery and lead to a more comprehensive understanding of the compound's biological activity and therapeutic potential.
| Discipline | Contribution to Research |
| Synthetic Chemistry | Analog synthesis, route optimization. |
| Structural Biology | Target identification, binding mode analysis. |
| Cell Biology | Functional assays, pathway analysis. |
| Pharmacology | In vivo efficacy and safety studies. |
| Computational Chemistry | SAR modeling, virtual screening. |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for producing 2-(3-cyclohexylpropanamido)benzamide with high purity?
- Methodology : Multi-step synthesis typically involves coupling 3-cyclohexylpropanoic acid with benzamide derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time (12–24 hrs) .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., cyclohexyl proton signals at δ 1.0–2.0 ppm) .
Q. How should researchers characterize the structural purity of this compound?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR for cyclohexyl (δ 25–35 ppm in ) and amide (δ 165–170 ppm) groups.
- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm, N-H bend ~1550 cm) .
- Mass Spectrometry : ESI-MS for molecular ion peak matching theoretical mass (e.g., CHNO: 276.3 g/mol).
Q. What safety protocols are essential for handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles), ensure ventilation, and avoid inhalation/skin contact. Store at 2–8°C in sealed containers. Spills require ethanol/water cleanup and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Factors :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dilution to prevent side reactions.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against kinase targets?
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near K.
- Cellular Uptake : Radiolabel the compound (e.g., ) to quantify intracellular accumulation.
- Data Interpretation : Compare IC values to reference inhibitors (e.g., staurosporine) and validate via Western blotting for downstream phosphorylation .
Q. How can researchers resolve contradictions in reported toxicological data for benzamide derivatives?
- Approach :
- Comparative Analysis : Cross-reference LD values across species (e.g., rat vs. mouse) and routes (oral vs. intravenous). For example, flecainide analogs show species-specific cardiotoxicity .
- Mechanistic Studies : Use metabolomics (e.g., LC-MS) to identify toxic metabolites and assess cytochrome P450 interactions .
Q. What strategies validate the stability of this compound under physiological conditions?
- Methods :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs; monitor degradation via UPLC.
- Thermal Stability : Accelerated aging studies (40–60°C) with Arrhenius modeling to predict shelf life.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Data Contradiction Analysis
Q. How should conflicting data on the solubility of this compound in polar vs. nonpolar solvents be addressed?
- Resolution :
- Solubility Screening : Use shake-flask method with HPLC quantification in solvents (e.g., water, ethanol, DMSO).
- Molecular Dynamics : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility trends.
- Literature Review : Compare results with structurally similar benzamides (e.g., logP values for cyclohexyl vs. aryl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
